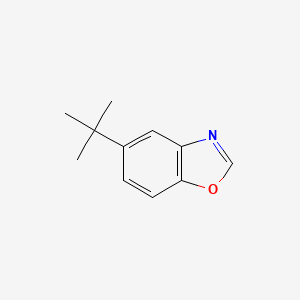

5-(tert-Butyl)benzoxazole

Descripción general

Descripción

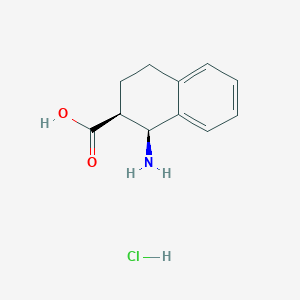

5-(tert-Butyl)benzoxazole is a chemical compound with the molecular formula C11H13NO . It is used for research and development purposes . It is a member of the benzoxazole family, which is a group of compounds known for their diverse biological applications .

Synthesis Analysis

Benzoxazole derivatives, including 5-(tert-Butyl)benzoxazole, can be synthesized using various methods. One common approach is the condensation of 2-aminophenol with different carbonyl compounds under various reaction conditions . Another method involves the use of sodium tert-butoxide as a base .Molecular Structure Analysis

The molecular structure of 5-(tert-Butyl)benzoxazole is based on a benzoxazole scaffold, which is a bicyclic planar molecule . This structure allows for efficient interaction with biological targets .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . They have been used as starting materials for different mechanistic approaches in drug discovery . The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization .Physical And Chemical Properties Analysis

5-(tert-Butyl)benzoxazole has a molecular weight of 175.23 . It is insoluble in water . More detailed physical and chemical properties are not available in the sources.Aplicaciones Científicas De Investigación

Metal-Free Route to 2-Aminobenzoxazoles

A metal-free oxidative amination of benzoxazole, including 5-(tert-Butyl)benzoxazole, offers an environmentally friendly method for forming C-N bonds. This approach, utilizing catalytic iodine and aqueous tert-butyl hydroperoxide, operates at ambient temperature and produces tertiary butanol and water as benign byproducts. Such amination is pivotal in synthesizing therapeutically active benzoxazoles (Lamani & Prabhu, 2011).

Electrochemical Synthesis of Benzoxazole Derivatives

An eco-friendly electrochemical method allows the synthesis of 2-arylbenzoxazoles, including derivatives of 5-(tert-Butyl)benzoxazole. This process involves the electrochemical oxidation of 3,5-di-tert-butylcatechol without requiring any catalyst, thus presenting a greener, more sustainable approach (Salehzadeh, Nematollahi, & Hesari, 2013).

Antimicrobial and Nonlinear Optical Properties

5-[(4-methylphenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole and related compounds have demonstrated significant antimicrobial activities, with potential use in the development of new anti-cancerous drugs. Their nonlinear optical analysis and reactivity properties make them promising for further research in this field (Mary et al., 2017).

Insecticidal Activity of Benzoxazole Analogues

Benzoxazole derivatives, such as 5-(tert-Butyl)benzoxazole, have been explored for their potential as insecticides. The modification of the benzoxazole structure has led to compounds with significant insecticidal activities, suggesting their utility in agricultural and pest control applications (Sawada et al., 2003).

Electroluminescent Properties for OLEDs

Os(II) diimine complexes involving 5-tert-butyl-2-(2'-pyridyl)benzoxazole have shown promising phosphorescent features suitable for organic light emitting diodes (OLEDs). Their photophysical properties indicate potential use in electronic and lighting applications (Chen et al., 2005).

Safety and Hazards

Direcciones Futuras

Benzoxazoles, including 5-(tert-Butyl)benzoxazole, continue to play an essential role in drug development . They are being studied for their potential applications in treating diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . Future research will likely focus on improving their in vitro and in vivo activities and exploring their prospects in drug discovery .

Propiedades

IUPAC Name |

5-tert-butyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGWNPVKBVVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)

![5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043629.png)

![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)

![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)

![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)